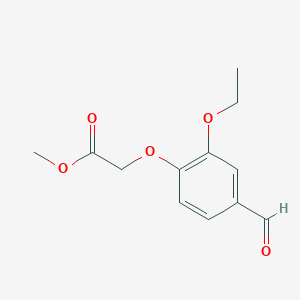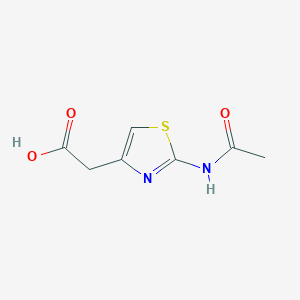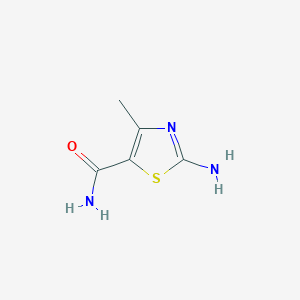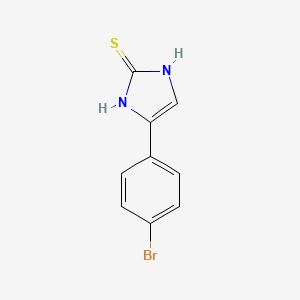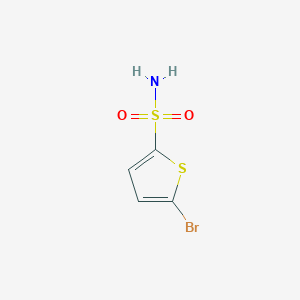
5-Bromo-2-tiofenosulfonamida
Descripción general
Descripción
5-Bromothiophene-2-sulfonamide is a chemical compound with the empirical formula C4H4BrNO2S2 . It has a molecular weight of 242.11 g/mol . It is used in the synthesis of various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives . It is also used as a cationic surfactant in detergents, shampoos, and bath oils .
Synthesis Analysis
5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . There are also studies that report a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI key for this compound is WXJQQLDICAOBJB-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromothiophene-2-sulfonamide include a molecular weight of 242.1 g/mol, a topological polar surface area of 96.8 Ų, and a complexity of 210 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is not readily biodegradable .Aplicaciones Científicas De Investigación
Síntesis de Derivados
La 5-Bromo-2-tiofenosulfonamida se puede utilizar para sintetizar varios derivados. Por ejemplo, se puede utilizar para sintetizar 5-(feniltio)tiofeno-2-sulfonamida y 5-bromo-2-tiofenosulfonil acetamida . Estos derivados pueden tener diferentes propiedades y aplicaciones potenciales, ampliando la utilidad del compuesto original .
Preparación de 5-Ariltiofeno-2-Sulfonamidas
Este compuesto también se puede utilizar en la preparación de 5-ariltiofeno-2-sulfonamidas. Algunos ejemplos incluyen 5-feniltiofeno-2-sulfonamida, 5-(3-ciano-5-(trifluorometil)fenil)tiofeno-2-sulfonamida y 5-(3,5-bis(trifluorometil)fenil)tiofeno-2-sulfonamida . Estos compuestos pueden tener diversas aplicaciones en diferentes campos .
Estudios de Acoplamiento Molecular
La this compound se puede utilizar en estudios de acoplamiento molecular. Estos estudios pueden ayudar a dilucidar el mecanismo de inhibición de ciertas enzimas, proporcionando información valiosa para el diseño de nuevos agentes terapéuticos .
Cerebrovasodilatación
La this compound se ha asociado con la cerebrovasodilatación a través de la inhibición selectiva de la enzima anhidrasa carbónica . Esto podría tener aplicaciones potenciales en el tratamiento de afecciones relacionadas con el flujo sanguíneo en el cerebro .
Desarrollo de Agentes Terapéuticos
El estudio de la this compound y sus derivados puede contribuir al diseño de nuevos agentes terapéuticos derivados de sulfonamida basados en tiofeno que pueden ser inhibidores de la anhidrasa carbónica . Estos inhibidores se pueden utilizar en el tratamiento de una variedad de enfermedades .
Mecanismo De Acción
While the specific mechanism of action for 5-Bromothiophene-2-sulfonamide is not mentioned in the search results, sulfonamides, in general, inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .
Propiedades
IUPAC Name |
5-bromothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQQLDICAOBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361302 | |
| Record name | 5-Bromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53595-65-6 | |
| Record name | 5-Bromo-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






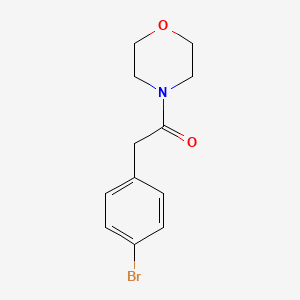
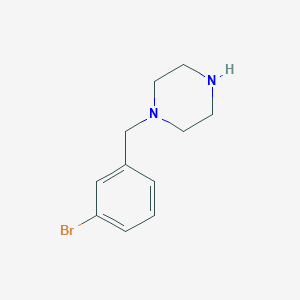
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)
